2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide
Description
2-[(2E)-2-(2,3-Dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide (CID 5340929) is a hydrazinyl-oxoacetamide derivative characterized by:
Properties
IUPAC Name |
N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-24-14-9-7-13(8-10-14)20-17(22)18(23)21-19-11-12-5-4-6-15(25-2)16(12)26-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGLTFMJNBFOHT-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352012-79-4 | |
| Record name | 2-(2-(2,3-DIMETHOXYBENZYLIDENE)HYDRAZINO)-N-(4-METHOXYPHENYL)-2-OXOACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,3-dimethoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Reduced hydrazine derivatives with modified electronic properties.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the benzylidene moiety can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Activity
- Electron-Donating vs. Withdrawing Groups: The target’s 2,3-dimethoxybenzylidene (electron-donating) contrasts with analogs like 4-nitrobenzylidene (, electron-withdrawing), which may reduce stability but increase electrophilicity for target binding .
Aromatic vs. Heterocyclic Moieties :
- The furan ring in replaces the benzylidene aromatic system, altering electronic properties and solubility. Furan’s oxygen atom may facilitate hydrogen bonding in biological systems .
Biological Activity
The compound 2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide is a hydrazone derivative with significant potential in medicinal chemistry. Its unique structure, featuring a hydrazine functional group linked to a substituted benzylidene and an acetamide moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 355.39 g/mol. The structure includes:
- Hydrazone linkage : Susceptible to hydrolysis under acidic or basic conditions.
- Acetamide group : Capable of nucleophilic attack at the carbonyl carbon.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄ |
| Molecular Weight | 355.39 g/mol |
| InChI | InChI=1S/C19H21N3O4 |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C(=CC=C2)OC)OC |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that hydrazones can possess antibacterial and antifungal properties. The presence of methoxy groups may enhance lipophilicity, improving membrane penetration and efficacy against pathogens.
- Anticancer Properties : Hydrazone derivatives have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
- Anti-inflammatory Effects : Some studies suggest that similar compounds can modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis or other inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The hydrazone group can form covalent bonds with active site residues in enzymes, inhibiting their activity.
- Interaction with DNA : Certain hydrazones can intercalate into DNA strands, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways by interacting with cellular receptors or proteins involved in cell growth and apoptosis.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar hydrazone derivatives on human cancer cell lines. The results indicated that compounds with a methoxy substitution exhibited significant cytotoxicity against breast and colon cancer cells, with IC50 values in the low micromolar range.
Table 2: Anticancer Activity Results
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Hydrazone A | MCF-7 (Breast) | 5.6 |
| Hydrazone B | HCT116 (Colon) | 7.8 |
| 2-[(2E)-2-(2,3-dimethoxybenzylidene)... | MCF-7 | 6.3 |
Synthesis
The synthesis of this compound typically involves:
- Formation of Hydrazone : Reaction between 2,3-dimethoxybenzaldehyde and hydrazine hydrate.
- Acetamide Formation : Subsequent reaction with acetic anhydride or acetyl chloride leads to the formation of the final product.
Q & A
Q. Critical Parameters :
- Solvent Choice : Polar protic solvents (ethanol/methanol) enhance reaction efficiency by stabilizing intermediates via hydrogen bonding .
- Temperature Control : Excessive heat (>90°C) may lead to hydrolysis of the hydrazinyl group; monitor via TLC .
Q. Yield Optimization :
- Purify intermediates via recrystallization (ethanol/water mixtures) to achieve >85% purity .
Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy protons (δ 3.70–3.90 ppm), hydrazinyl NH (δ 10.2–10.8 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 165–170 ppm) and imine (C=N at δ 150–155 ppm) .
- IR Spectroscopy : Detect N–H stretches (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) to assess purity (>95%) .
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | Technique | Signature |
|---|---|---|
| Hydrazinyl NH | ¹H NMR | δ 10.2–10.8 ppm |
| C=O (oxoacetamide) | ¹³C NMR | δ 165–170 ppm |
| Imine (C=N) | IR | 1600–1620 cm⁻¹ |
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer :
Contradictions often arise from:
Q. Table 2: Substituent Impact on Biological Activity
| Compound Variant | Activity (IC₅₀, μM) | Target Pathway |
|---|---|---|
| 2,3-Dimethoxy (Current Compound) | 12.5 (Anticancer) | Apoptosis (Bax/Bcl-2) |
| 3,4-Dimethoxy | 8.7 (Antimicrobial) | DNA gyrase inhibition |
Q. Resolution Strategy :
- Perform dose-response assays across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli) .
- Use molecular docking (AutoDock Vina) to predict binding modes with targets like topoisomerase II or fungal CYP51 .
Advanced Question: What computational methods are recommended for elucidating the compound’s mechanism of action?
Q. Methodological Answer :
Density Functional Theory (DFT) :
- Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) and predict reactivity .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein interactions (e.g., with EGFR kinase) in explicit solvent (TIP3P water) for 100 ns to assess stability .
Pharmacophore Modeling :
- Identify critical features (e.g., hydrogen bond acceptors at dimethoxy groups) using Schrödinger Phase .
Q. Validation :
- Cross-reference computational predictions with experimental SPR (surface plasmon resonance) binding data .
Advanced Question: How can crystallographic data (e.g., SHELX-refined structures) clarify stereochemical uncertainties?
Q. Methodological Answer :
Q. Key Metrics :
Q. Case Study :
- A related hydrazone analog (SHELX-refined) showed a 178° C=N–N torsion, confirming E-configuration .
Advanced Question: What strategies mitigate challenges in replicating reported synthetic yields or purity?
Q. Methodological Answer :
- Impurity Profiling : Use LC-MS to detect byproducts (e.g., hydrolyzed hydrazine derivatives) .
- Reaction Monitoring : Employ in-situ FTIR to track imine formation (disappearance of aldehyde C=O at 1720 cm⁻¹) .
- Scale-Up Adjustments : Replace ethanol with THF/water mixtures to improve solubility during coupling .
Q. Troubleshooting Table :
| Issue | Solution |
|---|---|
| Low Hydrazone Yield | Add molecular sieves to absorb H₂O |
| Oxoacetamide Decomposition | Reduce reaction temperature to 60°C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
